molecular formula C10H8F3NO B2879398 (4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one CAS No. 2102409-69-6

(4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one

Cat. No.: B2879398
CAS No.: 2102409-69-6
M. Wt: 215.175
InChI Key: BWUUWAXTSJRLLP-ZCFIWIBFSA-N
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Description

(4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is a synthetic organic compound characterized by the presence of a pyrrolidinone ring substituted with a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidinone and trifluorophenyl precursors.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various functional groups.

Scientific Research Applications

(4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which (4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s trifluorophenyl group can enhance its binding affinity and specificity for these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4s)-4-Phenylpyrrolidin-2-one: Lacks the trifluorophenyl group, resulting in different chemical properties.

    (4s)-4-(2,3,4-Trifluorophenyl)pyrrolidin-2-one: Similar structure but with different fluorine substitution pattern.

Uniqueness

(4s)-4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one is unique due to its specific trifluorophenyl substitution, which can significantly impact its chemical reactivity and biological activity compared to other similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

(4S)-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-7-1-5(2-8(12)10(7)13)6-3-9(15)14-4-6/h1-2,6H,3-4H2,(H,14,15)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUUWAXTSJRLLP-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC1=O)C2=CC(=C(C(=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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